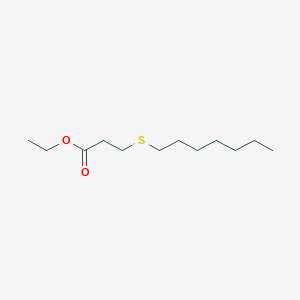
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H8N2O4 It is a derivative of cyanoacrylate and contains a nitrophenyl group, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. The typical procedure involves the reaction of 4-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyanoacrylates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives and coatings due to its reactive cyano group.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The nitrophenyl group can undergo redox reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways involved include interactions with enzymes and proteins that can be modified by the compound’s reactive groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of a cyano group and a nitrophenyl group, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
42348-04-9 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3 |
InChI-Schlüssel |
ASMATNCOGPXLKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
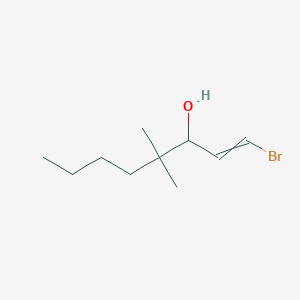
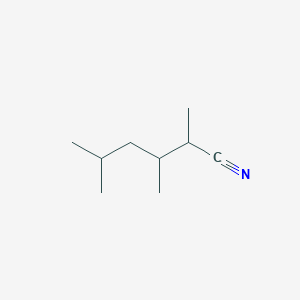
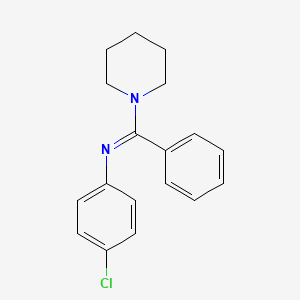
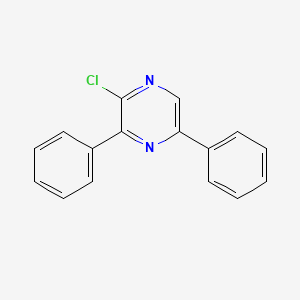
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
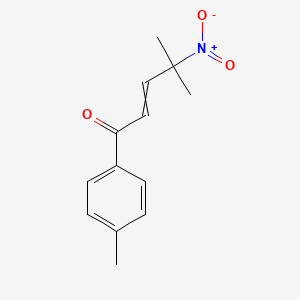

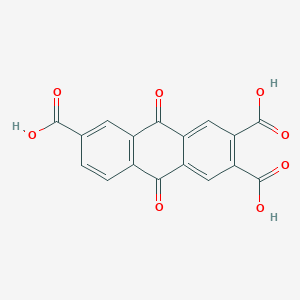

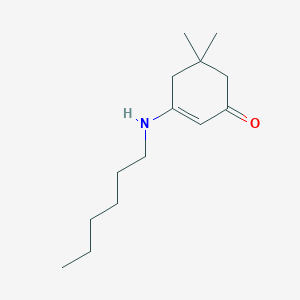

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
